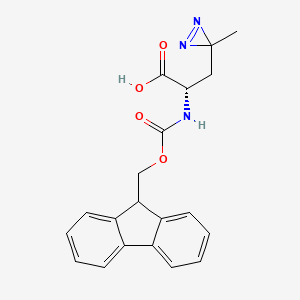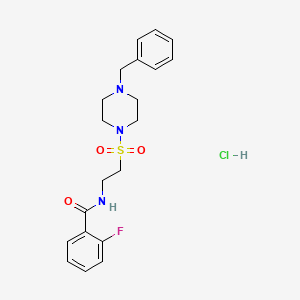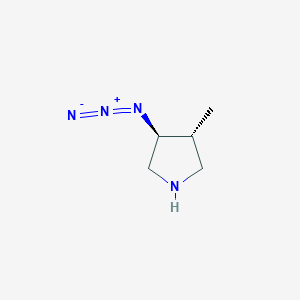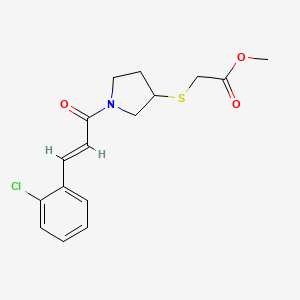![molecular formula C9H14O3 B2471433 5-Oxaspiro[3.5]nonane-7-carboxylic acid CAS No. 2248296-76-4](/img/structure/B2471433.png)
5-Oxaspiro[3.5]nonane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with the CAS Number: 2248296-76-4 . It has a molecular weight of 170.21 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-oxaspiro[3.5]nonane-7-carboxylic acid . The InChI key for this compound is not provided in the search results .Physical And Chemical Properties Analysis
5-Oxaspiro[3.5]nonane-7-carboxylic acid is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Studies
5-Oxaspiro[3.5]nonane-7-carboxylic acid and its derivatives have been explored extensively in synthetic chemistry. For instance, Kato, Kitahara, and Yoshikoshi (1985) focused on synthesizing 2-oxaspiro[3.5]nonane as a model study for anisatin, employing ruthenium tetroxide oxidation to achieve the corresponding β-lactones (Kato, Kitahara, & Yoshikoshi, 1985). Similarly, R. A. Kuroyan, S. A. Pogosyan, and N. P. Grigoryan (1991) established the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite into various carboxylates and nitriles, expanding the range of potential synthetic applications (Kuroyan, Pogosyan, & Grigoryan, 1991).
Structural and Mechanistic Insights
The study of spirocyclic compounds like 5-Oxaspiro[3.5]nonane-7-carboxylic acid provides valuable insights into chemical structures and mechanisms. For example, Gurry, McArdle, and Aldabbagh (2015) described a synthesis process for spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, with detailed X-ray crystal structures presented (Gurry, McArdle, & Aldabbagh, 2015). Such research contributes to the broader understanding of spiro compounds' chemistry.
Applications in Organic Synthesis
Spirocyclic compounds like 5-Oxaspiro[3.5]nonane-7-carboxylic acid are frequently used in organic synthesis to create complex molecular structures. For instance, Sinibaldi and Canet (2008) highlighted the synthesis of spiroaminals, emphasizing the significant biological activities of products containing 1-oxa-6-azaspiro[4.4]nonane ring systems, showcasing the versatility of these compounds in synthesizing biologically active molecules (Sinibaldi & Canet, 2008).
Novel Molecular Constructs
The creation of novel molecular constructs using 5-Oxaspiro[3.5]nonane-7-carboxylic acid derivatives is a key area of research. This is exemplified by the work of Huynh, Nguyen, and Nishino (2017), who synthesized 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, demonstrating the potential for creating unique molecular frameworks (Huynh, Nguyen, & Nishino, 2017).
Supramolecular Structures
Exploring the supramolecular structures of derivatives of 5-Oxaspiro[3.5]nonane-7-carboxylic acid is another area of interest. Foces-Foces et al. (2005) studied the crystal structures of hydroxycarboxylic acid derivatives, including 7-oxaspiro[bicyclo[3.2.1]octane-6,1'-cyclopentane]-5-carboxylic acid, to understand their supramolecular aggregations (Foces-Foces et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-oxaspiro[3.5]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-2-5-9(12-6-7)3-1-4-9/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLQZDZMUZAACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[3.5]nonane-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2471351.png)
![N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2471352.png)






![Methyl 2-(4-{[(propylamino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2471365.png)
amino]but-2-enoic acid](/img/structure/B2471366.png)

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2471369.png)
![1-[(2-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2471371.png)
